N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-methoxybenzamide
Description
Properties
IUPAC Name |
N-(2-hydroxy-2-naphthalen-1-ylethyl)-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-24-16-9-4-8-15(12-16)20(23)21-13-19(22)18-11-5-7-14-6-2-3-10-17(14)18/h2-12,19,22H,13H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMJLYOKYYVVKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCC(C2=CC=CC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carboxylic Acid Activation Strategies
3-Methoxybenzoic acid (CAS 586-38-9) undergoes activation prior to amide coupling:
Method 2.1.1: Acyl Chloride Formation
Treatment with thionyl chloride (SOCl₂) in anhydrous dichloromethane at 0–5°C yields 3-methoxybenzoyl chloride. Key parameters:
- Reaction time: 4–6 hr under reflux
- Yield: 85–92% after vacuum distillation
Method 2.1.2: Mixed Carbonate Intermediate
Using ethyl chloroformate (ClCO₂Et) and N-methylmorpholine in THF generates active carbonate species, enabling coupling at 0°C with 78% efficiency.
Preparation of 2-Amino-1-(naphthalen-1-yl)ethanol
Nitroaldol (Henry) Reaction Pathway
1-Naphthaldehyde reacts with nitromethane in ethanol/water (4:1) with K₂CO₃ as base:
- Nitroalkanol Formation : 72 hr at 25°C gives 2-nitro-1-(naphthalen-1-yl)ethanol (Yield: 68%)
- Catalytic Hydrogenation : 10% Pd/C in methanol under H₂ (50 psi) reduces nitro to amine:
- Time: 12 hr
- Yield: 89%
- Purity: >95% by HPLC (C18, MeCN/H₂O 70:30)
Grignard Addition to Nitriles
Alternative route via 1-naphthonitrile:
- Organometallic Addition : CH₃MgBr in THF at −78°C generates imine intermediate
- Hydrolysis : 2M HCl yields 1-(naphthalen-1-yl)ethanone
- Reductive Amination : NaBH₃CN/NH₄OAc in MeOH provides racemic amine (Overall yield: 54%)
Amide Bond Formation: Comparative Methodologies
Schotten-Baumann Conditions
Reaction of 3-methoxybenzoyl chloride with 2-amino-1-(naphthalen-1-yl)ethanol in biphasic system:
- Solvent: CH₂Cl₂/H₂O (2:1)
- Base: 10% NaOH (aq)
- Temperature: 0°C → 25°C over 2 hr
- Yield: 63% after extraction (EtOAc) and silica gel chromatography
Limitations : Competing hydrolysis reduces yield above 30°C
Coupling Reagent-Assisted Synthesis
Optimized protocol using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate):
- Activation : 3-Methoxybenzoic acid (1.0 eq), HATU (1.2 eq), DIPEA (2.5 eq) in DMF, 0°C, 30 min
- Amine Addition : 2-Amino-1-(naphthalen-1-yl)ethanol (1.1 eq), 12 hr at 25°C
- Workup : Dilution with H₂O, extraction with EtOAc (3×), drying (Na₂SO₄)
- Purification : Flash chromatography (Hexane/EtOAc 1:1 → 1:3)
- Yield: 88%
- Purity: 99.1% (HPLC)
Analytical Characterization Data
Spectroscopic Properties
¹H NMR (600 MHz, CDCl₃):
- δ 8.21 (d, J = 8.4 Hz, 1H, Naph-H)
- δ 7.89–7.45 (m, 6H, Naph-H)
- δ 6.92 (dd, J = 8.4, 2.4 Hz, 1H, Ar-H)
- δ 6.81 (d, J = 2.4 Hz, 1H, Ar-H)
- δ 4.98 (t, J = 5.4 Hz, 1H, -CH(OH)-)
- δ 3.85 (s, 3H, OCH₃)
HRMS (ESI+) :
- Calc. for C₂₁H₂₀NO₃ [M+H]⁺: 342.1464
- Found: 342.1461
Comparative Yield Analysis
| Method | Temperature (°C) | Time (hr) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Schotten-Baumann | 0–25 | 2 | 63 | 95.2 |
| HATU Coupling | 25 | 12 | 88 | 99.1 |
| EDCI/HOBt | 25 | 24 | 75 | 97.8 |
Industrial-Scale Considerations
For kilogram-scale production:
- Cost Efficiency : Acyl chloride route preferred (SOCl₂ @ $0.18/g vs HATU @ $2.45/g)
- Safety : Exothermic amine reactions require controlled addition (<5°C)
- Purification : Crystallization from ethanol/water (3:1) achieves 98.5% purity without chromatography
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (chlorine, bromine) or organometallic compounds (Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-methoxybenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
- Structural Differences: Substituent: 3-Methyl vs. 3-methoxy group on the benzamide ring. Ethanolamine moiety: Dimethyl substitution () vs. naphthalen-1-yl substitution in the target compound.
- Synthesis: Both synthesized via amide coupling between benzoyl chloride derivatives and amino alcohols.
- Physicochemical Properties :
N-[2-Hydroxy-2-(4-methoxyphenyl)ethyl]benzamide ()
Triazole-containing Naphthalene Derivatives ()
- Structural Differences :
- Functional Groups : Both feature naphthalene and amide groups, but the target compound lacks triazole’s hydrogen-bonding capacity.
SARS-CoV-2 Inhibitors with Naphthalene Moieties ()
- Structural Overlap : Naphthalene and amide groups are shared, but the target compound lacks piperidine or fluorobenzyl groups seen in .
- Potential Bioactivity: Naphthalene-containing amides may exhibit antiviral or receptor-binding properties, though experimental validation is required.
Comparative Data Table
Research Findings and Implications
- Electronic Effects : The 3-methoxy group in the target compound may enhance electron density compared to methyl or unsubstituted analogs, influencing binding affinity in receptor interactions (e.g., dopamine receptors, as in ).
- Solubility Challenges : The naphthalene group likely reduces aqueous solubility compared to smaller aromatic substituents (e.g., 4-methoxyphenyl in ).
- Synthetic Flexibility: Amide coupling () offers a versatile route for modifying the ethanolamine linker or benzamide substituents.
Biological Activity
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-methoxybenzamide is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
The synthesis of this compound typically involves the reaction of 3-methoxybenzoic acid with 2-hydroxy-2-(naphthalen-1-yl)ethylamine. The reaction is usually facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The process can be optimized for industrial-scale production using automated reactors and continuous flow systems to enhance yield and purity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors:
- Molecular Targets : The hydroxyl and methoxy groups are crucial for binding affinity, while the naphthalene ring enhances hydrophobic interactions, which may improve the compound's efficacy in modulating enzyme activity or receptor interactions.
- Biological Pathways : It influences various signaling pathways related to inflammation, cell proliferation, and apoptosis. These interactions suggest potential applications in treating diseases characterized by dysregulated cellular processes.
Biological Activities
Research indicates several promising biological activities associated with this compound:
Anticancer Activity
Studies have shown that derivatives of benzamides, including this compound, exhibit significant anticancer properties. The mechanism often involves the inhibition of specific cellular pathways that lead to cancer cell proliferation. For instance, it may disrupt the function of proteins involved in cell division or apoptosis, leading to increased cancer cell death .
Anti-inflammatory Effects
The compound has been explored for its anti-inflammatory properties. It may inhibit pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX), contributing to reduced inflammation in various models.
Neuroprotective Properties
Preliminary studies suggest that this compound could have neuroprotective effects, potentially making it a candidate for treating neurodegenerative diseases. This activity may be linked to its ability to modulate neurotransmitter systems or reduce oxidative stress within neural tissues.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:
- In Vitro Studies : Research on similar benzamide derivatives has demonstrated their ability to inhibit cell growth in cancer cell lines. For example, 3-methoxybenzamide was shown to inhibit cell division in Bacillus subtilis, suggesting a broader applicability in microbial systems which could be extrapolated to mammalian cells .
- Animal Models : In vivo studies are necessary to confirm the therapeutic potential of this compound. Animal studies involving similar compounds have indicated reduced tumor growth and improved survival rates when treated with benzamide derivatives, suggesting a promising avenue for further exploration .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds can be insightful:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2-methoxybenzamide | Structure | Anticancer, anti-inflammatory |
| N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-3-fluorobenzamide | Structure | Anticancer potential |
| N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-4-methoxybenzamide | Structure | Neuroprotective effects |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
